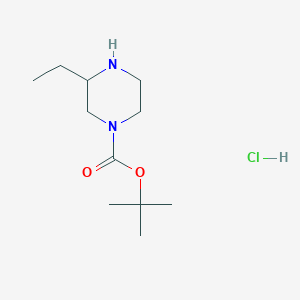

Tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride

Description

Tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride is a piperazine derivative widely used as an intermediate in pharmaceutical synthesis. Its structure features a piperazine ring substituted with an ethyl group at the 3-position, a tert-butyloxycarbonyl (Boc) protecting group at the 1-position, and a hydrochloride salt. Key identifiers include:

- CAS Number: 438050-08-9 (R-enantiomer) ; another entry (CAS 1269446-87-8) may represent a different enantiomer or salt form .

- Molecular Formula: C₁₁H₂₃ClN₂O₂ .

- Molecular Weight: 250.77 g/mol .

- Applications: Used in the synthesis of bioactive molecules, such as kinase inhibitors and antiviral agents, due to its role as a versatile building block .

The Boc group enhances stability during synthetic processes, while the ethyl substituent influences lipophilicity and steric effects, critical for target binding in drug discovery .

Properties

IUPAC Name |

tert-butyl 3-ethylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-5-9-8-13(7-6-12-9)10(14)15-11(2,3)4;/h9,12H,5-8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEAANDQXILMETG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCN1)C(=O)OC(C)(C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-ethylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process generally involves the following steps:

Protection of Piperazine: The piperazine ring is protected using a tert-butyl group to form tert-butyl piperazine-1-carboxylate.

Ethylation: The protected piperazine is then ethylated to introduce the ethyl group at the 3-position.

Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amines, and substituted piperazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biological pathways and enzyme interactions.

Medicine: It serves as a precursor in the development of pharmaceutical drugs.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. The piperazine ring plays a crucial role in its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table compares tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride with structurally related piperazine derivatives:

Biological Activity

Tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride is a compound with significant potential in medicinal chemistry and organic synthesis. Its unique structure, featuring a piperazine ring substituted with a tert-butyl group and an ethyl group, positions it as a promising candidate for various biological applications. This article delves into its biological activity, including mechanisms of action, potential therapeutic uses, and comparative analysis with similar compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₂₃ClN₂O₂

- Molecular Weight : 232.78 g/mol

- Functional Groups : Piperazine, carboxylate, tert-butyl, ethyl

The compound's structure allows it to interact with various biological targets, influencing their activity and leading to diverse biological effects.

This compound may function as a ligand for specific receptors or enzymes. The interactions are context-dependent but can modulate the activity of these biological targets. Research indicates that the compound's pharmacological profile is related to its structural similarity to other biologically active piperazine derivatives.

Antitumor Activity

Preliminary studies suggest that derivatives of piperazine compounds exhibit antitumor properties. For instance, certain piperazine derivatives have shown efficacy against various cancer cell lines, indicating that this compound may also possess similar properties. Although specific data on this compound is limited, its structural characteristics suggest potential for further investigation in cancer research .

Neuropharmacological Effects

The compound's ability to interact with neurotransmitter receptors positions it as a candidate for neuropharmacological studies. Piperazine derivatives are known to influence serotonin and dopamine pathways, which could lead to applications in treating psychiatric disorders .

Enzyme Modulation

Research indicates that this compound may modulate enzyme activities through competitive inhibition or allosteric interactions. This property is crucial for developing drugs targeting specific enzymatic pathways involved in diseases like diabetes or hypertension .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Differences | Notable Activities |

|---|---|---|

| Tert-butyl 2-ethylpiperazine-1-carboxylate | Ethyl group at position 2 instead of 3 | Potentially different receptor interactions |

| Tert-butyl 3-methylpiperazine-1-carboxylate | Methyl group instead of ethyl at position 3 | Varying potency in neuropharmacological effects |

| Tert-butyl 3-phenylpiperazine-1-carboxylate | Phenyl group instead of ethyl at position 3 | Enhanced interaction with certain receptors |

This table highlights how structural modifications can influence the biological activity of piperazine derivatives.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives:

- Antitumor Studies : Research on structurally related piperazines has demonstrated significant cytotoxicity against various cancer cell lines such as P388 murine leukemia cells. While direct studies on this compound are sparse, its structural analogs have shown promise in preclinical trials .

- Neuropharmacological Research : A study explored the effects of piperazine derivatives on serotonin receptors, revealing potential anxiolytic properties. This suggests that this compound could be investigated for similar effects .

Q & A

Q. How can synthetic yield be optimized for tert-butyl 3-ethylpiperazine-1-carboxylate hydrochloride?

Methodological Answer: Optimization involves systematic variation of reaction parameters:

- Catalyst Selection : Use palladium-based catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) to enhance efficiency .

- Temperature Control : Maintain reactions at 20–25°C to minimize side reactions, as observed in tert-butyl piperazine syntheses .

- Purification : Employ silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 10–50%) to isolate the compound with >95% purity .

- Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group early to stabilize the piperazine ring during subsequent functionalization .

Q. What characterization techniques are critical for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : Use and NMR to verify the ethyl substituent’s position on the piperazine ring and Boc group integrity. For example, the Boc carbonyl signal typically appears at ~155 ppm in NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and fragments, such as loss of the Boc group (Δm/z = 100) .

- X-ray Crystallography : Employ SHELX software (e.g., SHELXL) for single-crystal refinement to resolve stereochemical ambiguities .

Q. How does solubility impact experimental design for biological assays?

Methodological Answer:

- Solvent Compatibility : Dissolve in DMSO (50–100 mM stock) for in vitro assays, ensuring <0.1% DMSO in final concentrations to avoid cytotoxicity .

- pH Adjustment : Use hydrochloride salt forms (as in this compound) to enhance aqueous solubility at physiological pH (6.8–7.4) .

- Stability Testing : Monitor degradation via HPLC under storage conditions (−20°C, desiccated) to ensure integrity over 6–12 months .

Advanced Research Questions

Q. How does stereochemistry at the piperazine ring influence biological activity?

Methodological Answer:

- Enantiomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane/isopropanol (80:20) to resolve (R)- and (S)-isomers .

- Activity Comparison : Test enantiomers in receptor-binding assays (e.g., serotonin or dopamine receptors) to identify stereospecific interactions. For example, ethyl substituents in (R)-configurations may enhance affinity due to spatial alignment with hydrophobic pockets .

- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to correlate enantiomer poses with experimental IC values .

Q. What analytical methods resolve contradictions in reported bioactivity data?

Methodological Answer:

- Meta-Analysis Framework : Compile data from multiple studies into a structured table (Table 1) to identify trends or outliers.

| Study | Substituent | Assay Type | IC (nM) | Ref |

|---|---|---|---|---|

| A | Cl (pyrazine) | Kinase Inhib. | 12 ± 2 | |

| B | Br (pyrazine) | Kinase Inhib. | 45 ± 5 | |

| C | Et (piperazine) | GPCR Binding | 8 ± 1 |

- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics of derivatives, clarifying whether bioactivity differences stem from affinity or entropy changes .

Q. How can computational modeling predict structure-activity relationships (SAR)?

Methodological Answer:

- QSAR Modeling : Train models on datasets with substituent parameters (e.g., ClogP, molar refractivity) and bioactivity data. Random forest or SVM algorithms often achieve R > 0.8 for piperazine derivatives .

- Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors at the piperazine N1 position) using Schrödinger’s Phase .

- ADMET Prediction : Use SwissADME to prioritize derivatives with optimal permeability (e.g., LogP = 2–3) and low CYP450 inhibition .

Q. What strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Lyophilization : Freeze-dry the hydrochloride salt under vacuum (0.1 mBar) for 48 hours to remove residual solvents, extending shelf life to >2 years .

- Degradation Pathways : Monitor via LC-MS for hydrolysis products (e.g., tert-butyl alcohol) under accelerated conditions (40°C/75% RH) .

- Inert Atmosphere : Store under argon in amber vials to prevent oxidation of the ethyl side chain .

Data Contradiction Analysis

Example Contradiction : Discrepancies in reported solubility values (e.g., 10 mg/mL in DMSO vs. 5 mg/mL in water).

Resolution Workflow :

Reproduce Conditions : Verify pH (e.g., adjust to 7.4 with PBS), temperature (25°C), and sonication time (15 min).

Analytical Validation : Use nephelometry to quantify undissolved particles, ensuring measurements reflect true solubility .

Source Comparison : Cross-reference with tert-butyl piperazine derivatives in PubChem to identify batch-specific impurities (e.g., residual HCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.